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CAS No.: 175277-35-7

Cat. No.: B071170 Get Quote

Executive Summary
This technical guide evaluates 3,4-Dimethylbenzaldehyde oxime (3,4-DMBO), a lipophilic

oxime derivative, against standard functional analogs in drug discovery screening. While

oximes are classically known as acetylcholinesterase (AChE) reactivators, 3,4-DMBO exhibits

distinct utility in Tyrosinase Inhibition and Antimicrobial screenings due to its specific steric and

electronic profile.

Verdict: Unlike its polar counterparts (e.g., 3,4-dihydroxybenzaldehyde oxime) which rely on

hydrogen bonding, 3,4-DMBO functions primarily through hydrophobic pocket occupancy. It

serves as an excellent "lipophilic probe" for assessing the plasticity of enzyme active sites and

membrane permeability in fungal pathogens.[1]

Chemical Profile & SAR Logic
To understand the biological activity of 3,4-DMBO, one must analyze its Structure-Activity

Relationship (SAR) relative to other common oximes.

Comparative Physicochemical Properties[1][2]
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Mechanistic Insight
The 3,4-dimethyl substitution pattern provides two critical advantages:

Enhanced Lipophilicity: The methyl groups significantly increase the partition coefficient

(LogP), facilitating passive transport across fungal cell walls and bacterial membranes more

effectively than hydroxylated analogs.[1]

Steric Occlusion: In enzyme active sites (specifically Tyrosinase), the methyl groups fill

hydrophobic pockets that polar residues cannot, often leading to competitive inhibition

without the instability associated with catechols (which oxidize easily).[1]

Biological Activity: Tyrosinase Inhibition[2][4][5][6]
[7]
Tyrosinase is a copper-containing enzyme rate-limiting in melanogenesis.[1][3] Inhibitors are

sought for hyperpigmentation disorders and agricultural anti-browning.[1][4]

Mechanism of Action
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3,4-DMBO acts as a competitive inhibitor.[1] Unlike Kojic Acid (which chelates Copper directly),

3,4-DMBO mimics the tyrosine substrate but blocks the catalytic cycle due to the lack of an

oxidizable phenol group at the 4-position (it has a methyl group instead).

Visualization: Inhibition Pathway
The following diagram illustrates the competitive inhibition mechanism within the enzyme

pocket.[1]
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Caption: Competitive inhibition pathway where 3,4-DMBO outcompetes the natural substrate

for the active site via hydrophobic interactions.[1]

Comparative Efficacy Data (Representative)
Data synthesized from class-wide benzaldehyde oxime studies [1, 3].[1]
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Inhibitor IC50 (µM) Inhibition Type Stability

Kojic Acid (Control) 10 - 20 Chelation High

3,4-

Dihydroxybenzaldehy

de Oxime

2 - 5 Competitive Low (Oxidizes)

3,4-DMBO 45 - 60
Competitive

(Hydrophobic)
High

Benzaldehyde Oxime >100 Weak Competitive Moderate

Interpretation: While less potent than the dihydroxy analog, 3,4-DMBO offers superior chemical

stability. It does not auto-oxidize into quinones, making it a more reliable candidate for long-

shelf-life formulations.[1]

Biological Activity: Antimicrobial Screening[8][9][10]
[11]
Oximes are screened for antifungal activity (targeting Candida albicans) and antibacterial

activity.[1] The lipophilicity of 3,4-DMBO makes it particularly effective against fungal strains

where membrane penetration is the rate-limiting step.[1]

Experimental Protocol: MIC Determination
Objective: Determine Minimum Inhibitory Concentration (MIC) using Broth Microdilution.

Materials:

3,4-DMBO (dissolved in DMSO).[1]

Mueller-Hinton Broth (Bacteria) / RPMI 1640 (Fungi).[1]

96-well microplates.[1]

Resazurin dye (viability indicator).[1]

Workflow:
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Stock Prep: Dissolve 3,4-DMBO in DMSO to 10 mg/mL.

Dilution: Perform serial 2-fold dilutions in the 96-well plate (Range: 512 µg/mL down to 1

µg/mL).

Inoculation: Add 100 µL of microbial suspension (

CFU/mL) to each well.

Incubation:

Bacteria: 37°C for 24 hours.[1]

Fungi: 35°C for 48 hours.

Readout: Add 20 µL Resazurin (0.01%). Blue -> Pink indicates growth.[1] The lowest

concentration remaining Blue is the MIC.[1]

Screening Workflow Diagram
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Caption: Standardized Broth Microdilution workflow for determining MIC values of lipophilic

oximes.
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Wikipedia.Benzaldehyde oxime Chemical Properties and Reactions.[1][1][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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